REACTION_CXSMILES
|
[NH2:1][C:2]1[C:9](I)=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1.[C:15]([O-])([O-])=[O:16].[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>CO.[Cu]I>[NH2:1][C:2]1[C:9]([O:16][CH3:15])=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
312 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C#N)C=C1I)C(F)(F)F
|
Name
|
Cs2CO3
|
Quantity
|
652 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
CuI
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
Upon separation on silica gel (100% CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
the tile compound was obtained as a colorless liquid
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=C(C#N)C=C1OC)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |